Cholesterol

Description

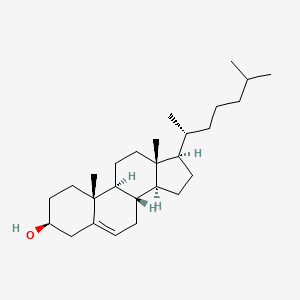

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022401 | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Cholesterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

360 °C (decomposes) | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 0.171 mm Hg at 149 °C | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or faintly yellow pearly granules or crystals | |

CAS No. |

57-88-5, 22243-67-0 | |

| Record name | Cholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterol [BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C5T2UQ7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemistry and Intracellular Metabolism of Cholesterol

Cholesterol Biosynthesis Pathways

The synthesis of this compound is a multi-step process that originates from a simple two-carbon unit, acetyl-CoA. sketchy.com The pathway is highly conserved among eukaryotes and involves enzymes located in the cytosol, endoplasmic reticulum, and peroxisomes. byjus.commetwarebio.com

The entire 27-carbon structure of this compound is derived from acetyl-CoA. libretexts.org The synthesis begins in the cytosol with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. byjus.comcreative-proteomics.com A third molecule of acetyl-CoA then condenses with acetoacetyl-CoA to produce the six-carbon compound β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). byjus.comlibretexts.org This step is facilitated by the enzyme HMG-CoA synthase. byjus.comguidetopharmacology.org The acetyl-CoA used in this pathway can originate from various metabolic processes, including the oxidation of fatty acids and the breakdown of certain amino acids. libretexts.org

The formation of HMG-CoA marks the beginning of the mevalonate (B85504) pathway, a critical metabolic route that produces not only this compound but also other essential isoprenoid compounds. wikipedia.org This pathway can be broadly divided into upper and lower stages. wikipedia.org The initial steps, leading to the synthesis of mevalonate, are considered the upper mevalonate pathway. wikipedia.org

The key enzymatic steps and intermediates in the initial phase of the mevalonate pathway are summarized below:

| Step | Substrate(s) | Enzyme | Product |

| 1 | 2x Acetyl-CoA | Thiolase (Acetyl-CoA acetyltransferase) | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA Synthase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA Reductase | Mevalonate |

This table outlines the initial enzymatic reactions in the mevalonate pathway, starting from acetyl-CoA.

Following its synthesis, mevalonate undergoes a series of phosphorylation and decarboxylation reactions to yield the fundamental five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). byjus.commetwarebio.comwikipedia.org These molecules serve as the essential building blocks for the synthesis of a vast array of biomolecules, including this compound, coenzyme Q10, and steroid hormones. wikipedia.org

After the formation of the five-carbon isoprenoid units (IPP and DMAPP), they are sequentially condensed to form larger molecules. libretexts.org Two of these five-carbon units are joined to form the ten-carbon geranyl pyrophosphate (GPP). libretexts.org The addition of another five-carbon unit to GPP results in the fifteen-carbon farnesyl pyrophosphate (FPP). libretexts.orglibretexts.org

The first committed step specifically toward sterol synthesis is the head-to-tail condensation of two farnesyl pyrophosphate molecules to form the thirty-carbon acyclic hydrocarbon, squalene (B77637). guidetopharmacology.orgnih.gov This reaction is catalyzed by squalene synthase. nih.gov

Squalene then undergoes a two-step conversion to lanosterol (B1674476), the first steroidal intermediate in the pathway. libretexts.orgnih.gov

Epoxidation : Squalene is first converted to (3S)-2,3-oxidosqualene by squalene epoxidase, an enzyme that uses molecular oxygen and NADPH. libretexts.orglibretexts.org

Cyclization : The linear 2,3-oxidosqualene (B107256) is then folded into a specific conformation and cyclized by the enzyme oxidosqualene-lanosterol cyclase to form lanosterol. libretexts.orglibretexts.org This remarkable reaction results in the formation of the characteristic four-ring steroid nucleus. libretexts.org

Following the synthesis of lanosterol, its conversion to this compound can proceed via two main alternative routes: the Bloch pathway and the Kandutsch–Russell pathway. nih.govresearchgate.net These pathways diverge after lanosterol and involve different sequences of enzymatic reactions to modify the sterol nucleus and side chain. researchgate.netplos.org

The Bloch Pathway : In this pathway, the double bond in the side chain of the sterol intermediate is reduced in the final step of this compound synthesis. nih.govnih.gov An important intermediate in this pathway is desmosterol. nih.gov This route is predominant in the liver and other tissues with high rates of this compound synthesis. nih.govutsouthwestern.edu

The Kandutsch–Russell Pathway : This pathway involves the reduction of the side-chain double bond at an earlier stage, before the final modifications to the steroid nucleus are complete. nih.govresearchgate.net This route is prominent in tissues like the skin. nih.gov

The two pathways are not entirely separate, as they are linked by the enzyme 24-dehydrothis compound reductase (DHCR24), which can reduce the double bond in the side chain of intermediates from the Bloch pathway, thereby shunting them into the Kandutsch-Russell pathway. researchgate.netplos.org The choice of pathway can vary significantly between different tissues. utsouthwestern.edu

The Mevalonate Pathway: Enzymatic Steps and Intermediates

HMG-CoA Reductase: The Rate-Limiting Enzyme in this compound Synthesis

Regulation of this compound Biosynthesis

The cellular level of this compound is tightly controlled through a sophisticated feedback regulation system that modulates the rate of de novo synthesis. sigmaaldrich.comnih.gov This regulation primarily targets the rate-limiting enzyme, HMG-CoA reductase. libretexts.orgslideshare.net

Key regulatory mechanisms include:

Sterol-Regulatory Element-Binding Proteins (SREBPs) : The rate of transcription of the HMG-CoA reductase gene is controlled by a family of transcription factors called SREBPs, particularly SREBP-2. libretexts.orgsigmaaldrich.comnih.gov SREBPs are synthesized as inactive precursors bound to the ER membrane. nih.gov When cellular this compound levels are low, the SREBP precursor is transported to the Golgi apparatus, where it is cleaved by proteases. libretexts.orgsigmaaldrich.com The released active fragment then travels to the nucleus, binds to specific DNA sequences called sterol regulatory elements (SREs) in the promoter region of the HMG-CoA reductase gene, and enhances its transcription. libretexts.orgsigmaaldrich.com

Feedback Inhibition : When cellular this compound levels are high, this compound binds to a protein called SREBP cleavage-activating protein (SCAP). libretexts.org This binding prevents the transport of the SREBP-SCAP complex to the Golgi, thereby halting the activation of SREBP and reducing the transcription of the HMG-CoA reductase gene. libretexts.orgsigmaaldrich.com

Proteolytic Degradation of HMG-CoA Reductase : The HMG-CoA reductase enzyme itself has a sterol-sensing domain. libretexts.org High levels of this compound and its derivatives induce a conformational change in the enzyme, making it more susceptible to ubiquitination and subsequent degradation by proteasomes. byjus.comlibretexts.orgresearchgate.net This directly reduces the amount of active enzyme in the cell. libretexts.org

Hormonal Regulation : Hormones can also influence this compound synthesis through covalent modification of HMG-CoA reductase. slideshare.net For instance, insulin (B600854) can promote the dephosphorylation and activation of the enzyme, thereby stimulating this compound synthesis, while glucagon (B607659) has the opposite effect. sketchy.comslideshare.net

Transcriptional Control Mechanisms

The primary level of control over this compound homeostasis is exerted at the level of gene transcription. A family of transcription factors, known as Sterol Regulatory Element-Binding Proteins (SREBPs), orchestrates the expression of a multitude of genes involved in this compound and fatty acid metabolism. biorxiv.orgnih.govresearchgate.net The activity of these transcription factors is exquisitely sensitive to cellular sterol levels, creating a robust feedback system. researchgate.netnih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs)

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors of the basic-helix-loop-helix leucine (B10760876) zipper class that play a central role in regulating lipid homeostasis. researchgate.netelifesciences.org In mammals, there are two genes, SREBF1 and SREBF2, which produce three main SREBP isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.govmolbiolcell.org These isoforms have distinct but overlapping roles in the regulation of lipid synthesis. jst.go.jpjci.org

SREBP-2 is the primary regulator of this compound biosynthesis. It preferentially activates the genes encoding enzymes of the this compound synthesis pathway, such as HMG-CoA synthase and HMG-CoA reductase, as well as the LDL receptor, which is responsible for the uptake of this compound from the circulation. biorxiv.orgpnas.org

SREBP-1c , the predominant isoform in the liver, is more selective for genes involved in fatty acid and triglyceride synthesis. biorxiv.orgwikipedia.org Its transcriptional activity is also strongly influenced by insulin. researchgate.net

SREBP-1a is a potent activator of all SREBP-responsive genes, including those involved in both this compound and fatty acid synthesis. biorxiv.orgwikipedia.org

SREBPs are synthesized as inactive precursors bound to the membranes of the endoplasmic reticulum (ER). researchgate.netelifesciences.org Their activation requires a multi-step proteolytic cleavage process that releases the mature, transcriptionally active N-terminal domain. This domain then translocates to the nucleus to activate target gene expression. researchgate.netcsic.es

| SREBP Isoform | Primary Regulatory Function | Key Target Genes |

|---|---|---|

| SREBP-2 | This compound Synthesis & Uptake | HMG-CoA Synthase, HMG-CoA Reductase, LDL Receptor |

| SREBP-1c | Fatty Acid & Triglyceride Synthesis | Acetyl-CoA Carboxylase, Fatty Acid Synthase |

| SREBP-1a | This compound & Fatty Acid Synthesis | Activates a broad range of SREBP-responsive genes |

SREBP Cleavage-Activating Protein (SCAP) and INSIG Proteins

The proteolytic activation of SREBPs is controlled by two key regulatory proteins located in the ER membrane: SREBP Cleavage-Activating Protein (SCAP) and Insulin-Induced Gene (INSIG) proteins. pnas.orgtandfonline.com

SCAP is a polytopic membrane protein that functions as the cellular sterol sensor. researchgate.netnih.govnih.gov It contains a sterol-sensing domain (SSD) which is a region of approximately 170 amino acids comprising five of its eight transmembrane helices. researchgate.netscilit.com SCAP binds to the C-terminal regulatory domain of SREBPs. molbiolcell.org In sterol-depleted cells, the SCAP-SREBP complex is escorted from the ER to the Golgi apparatus in COPII-coated vesicles. acs.orgexlibrisgroup.com In the Golgi, the SREBP precursor is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the active N-terminal fragment. nih.govelifesciences.org

INSIG proteins (INSIG-1 and INSIG-2) are ER-resident proteins that play a crucial role in retaining the SCAP-SREBP complex in the ER when cellular sterol levels are high. pnas.orgnih.gov When this compound levels rise, this compound binds to the sterol-sensing domain of SCAP, inducing a conformational change that promotes the binding of SCAP to INSIG. acs.org This SCAP-INSIG interaction prevents the SCAP-SREBP complex from being incorporated into COPII vesicles, thereby blocking its transport to the Golgi and inhibiting SREBP cleavage. Certain oxysterols, such as 25-hydroxythis compound (B127956), are particularly potent in promoting the SCAP-INSIG interaction. acs.org

| Cellular Sterol Level | SCAP-INSIG Interaction | SCAP-SREBP Complex Location | SREBP Cleavage | This compound Synthesis |

|---|---|---|---|---|

| Low | Dissociated | Transported to Golgi | Activated | Increased |

| High | Bound | Retained in ER | Inhibited | Decreased |

Sterol-Sensitive Response Elements (SREs) in Gene Promoters

The mature, active form of SREBP, upon translocation to the nucleus, binds to specific DNA sequences known as Sterol Regulatory Elements (SREs) located in the promoter regions of its target genes. nih.govresearchgate.netelifesciences.org The consensus SRE sequence is a decamer, TCACNCCAC. researchgate.netelifesciences.org Binding of SREBP to the SRE initiates the recruitment of the transcriptional machinery, leading to increased expression of genes involved in this compound and fatty acid synthesis. molbiolcell.org

The promoters of many genes in the this compound biosynthetic pathway, such as HMG-CoA reductase, contain SREs. The activation of these genes by SREBPs ensures a coordinated increase in the cell's capacity to synthesize this compound when levels are low. biorxiv.org Full transcriptional activation often requires the cooperative binding of SREBPs with other transcription factors, such as Sp1 and NF-Y.

Post-Translational and Allosteric Modulation of Key Enzymes

In addition to transcriptional control, the activity of key enzymes in the this compound biosynthetic pathway is regulated at the post-translational level. This provides a more rapid mechanism for modulating this compound synthesis in response to changing cellular needs. A primary target for this level of regulation is HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the mevalonate pathway.

Covalent Modification: Phosphorylation and Dephosphorylation

The activity of HMG-CoA reductase is rapidly modulated by reversible phosphorylation and dephosphorylation.

Phosphorylation , which inactivates the enzyme, is catalyzed by AMP-activated protein kinase (AMPK). researchgate.netnih.govresearchgate.net AMPK is a cellular energy sensor that is activated by an increase in the AMP/ATP ratio, signaling a low energy state. researchgate.net By phosphorylating and inactivating HMG-CoA reductase, AMPK reduces the consumption of ATP by the this compound synthetic pathway, thus conserving energy for more critical cellular processes. researchgate.net

Dephosphorylation , which activates HMG-CoA reductase, is carried out by protein phosphatases. researchgate.net One such phosphatase implicated in this process is protein phosphatase 2A (PP2A). molbiolcell.orgacs.org The dephosphorylation of HMG-CoA reductase reverses the inhibitory effect of AMPK, allowing for increased this compound synthesis when cellular energy levels are sufficient.

Proteasomal Degradation of HMG-CoA Reductase

The amount of HMG-CoA reductase protein in the cell is also controlled through regulated proteasomal degradation. This process is accelerated by high levels of sterols, particularly lanosterol, an intermediate in the this compound synthesis pathway, and certain oxysterols. This sterol-accelerated degradation is a key feedback mechanism to prevent the over-accumulation of this compound.

The degradation process is initiated by the binding of HMG-CoA reductase to INSIG proteins in the ER membrane, a process that is stimulated by sterols. This interaction facilitates the ubiquitination of HMG-CoA reductase by a complex of E3 ubiquitin ligases. jst.go.jppnas.org Research has identified several E3 ligases involved in this process, including gp78 , Trc8 , RNF145 , and Hrd1 . biorxiv.orgnih.govjst.go.jp RNF145 and gp78 appear to be the primary ligases responsible for HMGCR degradation. biorxiv.orgjst.go.jp The ubiquitinated HMG-CoA reductase is then recognized and extracted from the ER membrane and targeted for degradation by the 26S proteasome.

| Regulatory Molecule | Role in HMG-CoA Reductase Degradation |

|---|---|

| Sterols (e.g., Lanosterol) | Triggers the degradation process |

| INSIG Proteins | Mediate the binding of HMG-CoA reductase to E3 ligases |

| gp78 | E3 ubiquitin ligase that ubiquitinates HMG-CoA reductase |

| Trc8 | E3 ubiquitin ligase that contributes to HMG-CoA reductase ubiquitination |

| RNF145 | A key, sterol-responsive E3 ubiquitin ligase for HMG-CoA reductase |

| Hrd1 | E3 ubiquitin ligase involved in the absence of RNF145 and gp78 |

Feedback Inhibition by this compound and Oxysterols

The synthesis of this compound is a tightly regulated process, primarily controlled by a negative feedback mechanism involving this compound itself and its oxidized derivatives, known as oxysterols. nih.govnih.gov This regulation ensures that cellular this compound levels are maintained within a narrow, optimal range. The key enzyme in this regulatory pathway is HMG-CoA reductase, which catalyzes the rate-limiting step in this compound biosynthesis. nih.govwikilectures.eu

When cellular this compound levels are high, the synthesis of HMG-CoA reductase is suppressed. wikilectures.eu This feedback inhibition is mediated by a sophisticated molecular machinery involving the Sterol Regulatory Element-Binding Proteins (SREBPs), specifically SREBP-2 for this compound synthesis, and the SREBP Cleavage-Activating Protein (SCAP). nih.govwikilectures.eunih.gov In the endoplasmic reticulum (ER), SCAP acts as a sterol sensor. wikilectures.eu When this compound levels are elevated, this compound binds to SCAP, causing a conformational change that allows SCAP to bind to another protein called Insig (insulin-induced gene protein). researchgate.netksumsc.com This SCAP-Insig complex remains in the ER, preventing the SREBP-SCAP complex from moving to the Golgi apparatus. nih.govksumsc.com

Conversely, when cellular this compound levels are low, SCAP does not bind to Insig, and the SREBP-SCAP complex is transported to the Golgi. wikilectures.euksumsc.com In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave SREBP. nih.gov This releases the N-terminal domain of SREBP, which then translocates to the nucleus. In the nucleus, this active form of SREBP binds to Sterol Regulatory Elements (SREs) on the DNA, activating the transcription of genes involved in this compound synthesis, including the gene for HMG-CoA reductase. wikilectures.eunih.gov

Oxysterols, such as 25-hydroxythis compound and 7-ketothis compound (B24107), are even more potent suppressors of this compound synthesis than this compound itself. nih.govjci.orgportlandpress.com They are thought to be important intracellular mediators in the feedback regulation of this compound biosynthesis. nih.gov Oxysterols can bind to Insig proteins, which promotes the retention of the SREBP-SCAP complex in the ER, thereby inhibiting SREBP processing and subsequent gene activation. researchgate.net Furthermore, some oxysterols can accelerate the degradation of HMG-CoA reductase, providing another layer of regulation. researchgate.net

Hormonal Regulation of Synthesis: Insulin, Glucagon, and Thyroxine

The synthesis of this compound is also under hormonal control, with insulin, glucagon, and thyroxine playing significant roles. These hormones primarily exert their effects by modulating the activity and expression of HMG-CoA reductase.

Insulin , a hormone indicative of a fed state, upregulates this compound synthesis. It achieves this by activating phosphatases that dephosphorylate and thereby activate HMG-CoA reductase. wikilectures.eu Insulin also promotes the transcription of the gene for HMG-CoA reductase, further increasing this compound production. ksumsc.commdpi.com This is mediated in part through the activation of SREBP-1c, a transcription factor that, while primarily involved in fatty acid synthesis, also influences this compound metabolism. nih.govmdpi.com

In contrast, glucagon , which signals a fasting state, has an inhibitory effect on this compound synthesis. Glucagon increases intracellular levels of cyclic AMP (cAMP), which activates AMP-dependent protein kinase (AMPK). wikilectures.eu AMPK then phosphorylates HMG-CoA reductase, rendering it inactive. wikilectures.euksumsc.com By chemically modifying the enzyme, glucagon effectively reduces the rate of this compound production. mdpi.com

Thyroxine , a thyroid hormone, also stimulates this compound synthesis by increasing the expression of the HMG-CoA reductase gene. ksumsc.commdpi.com This effect is linked to the thyroid hormone's broader role in regulating basal metabolic rate. Interestingly, thyroid hormones also enhance the conversion of this compound into bile acids, which is a major route for this compound elimination. mdpi.com

| Hormone | Effect on this compound Synthesis | Mechanism of Action |

| Insulin | Stimulates | Activates HMG-CoA reductase via dephosphorylation and increases its gene expression. wikilectures.euksumsc.commdpi.com |

| Glucagon | Inhibits | Inactivates HMG-CoA reductase via phosphorylation mediated by AMPK. wikilectures.eumdpi.com |

| Thyroxine | Stimulates | Increases the expression of the HMG-CoA reductase gene. ksumsc.commdpi.com |

This compound Catabolism and Derivative Synthesis

This compound is not only a crucial structural component of cell membranes but also the precursor for the synthesis of other vital molecules, including bile acids and steroid hormones. The catabolism of this compound is a primary route for its elimination from the body.

Conversion to Bile Acids: Primary and Secondary Pathways

The conversion of this compound into bile acids is a major catabolic pathway for this compound, accounting for about half of its daily turnover. nih.gov This process occurs primarily in the liver and involves a series of enzymatic reactions. nih.gov The resulting bile acids are amphipathic molecules that play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. elsevier.esplos.org

There are two main pathways for bile acid biosynthesis from this compound: the classical (or neutral) pathway and the alternative (or acidic) pathway . plos.orgresearchgate.netnih.gov

Classical (Neutral) Pathway : This is the predominant pathway in humans, responsible for synthesizing approximately 90% of the total bile acids. plos.org It is initiated by the enzyme This compound 7α-hydroxylase (CYP7A1) , which is the rate-limiting step in this pathway. nih.govnih.govmetwarebio.com This pathway produces the two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA) , in roughly equal amounts. nih.gov

Alternative (Acidic) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . researchgate.netmdpi.com It primarily produces CDCA. nih.gov While quantitatively less significant in adults, the alternative pathway is important, particularly in certain physiological and pathological conditions. researchgate.netresearchgate.net

Once synthesized in the liver, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine, which increases their water solubility. nih.govelsevier.es They are then secreted into the bile and stored in the gallbladder. Upon food intake, bile is released into the intestine.

In the intestine, gut bacteria metabolize the primary bile acids into secondary bile acids . The main secondary bile acids are deoxycholic acid (DCA) , derived from cholic acid, and lithocholic acid (LCA) , derived from chenodeoxycholic acid. nih.gov A large portion of both primary and secondary bile acids are reabsorbed in the intestine and returned to the liver via the enterohepatic circulation. elsevier.es

Enzymatic Cascade of Bile Acid Biosynthesis

The conversion of this compound to primary bile acids involves a complex series of enzymatic reactions.

In the classical pathway , the initial and rate-limiting step is the hydroxylation of this compound at the 7α position by CYP7A1 . researchgate.netnih.gov The resulting 7α-hydroxythis compound is then further modified. The enzyme sterol 12α-hydroxylase (CYP8B1) determines the ratio of cholic acid to chenodeoxycholic acid produced. researchgate.netresearchgate.net If 12α-hydroxylation occurs, the pathway leads to the synthesis of cholic acid; if not, chenodeoxycholic acid is formed. researchgate.net

The alternative pathway begins with the oxidation of the this compound side chain by CYP27A1 . mdpi.com This is followed by hydroxylation at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) . mdpi.com

Both pathways involve a number of subsequent enzymatic steps, including modifications to the steroid nucleus and shortening of the side chain, which are catalyzed by various enzymes located in the endoplasmic reticulum, mitochondria, and peroxisomes. nih.gov

Signaling Roles of Bile Acid Intermediates

Beyond their role in digestion, bile acids and their intermediates have emerged as important signaling molecules that regulate a variety of metabolic processes, including their own synthesis, as well as glucose and lipid metabolism. elsevier.esnih.gov They exert these effects by activating specific nuclear receptors and cell surface receptors. elsevier.es

The primary nuclear receptor for bile acids is the farnesoid X receptor (FXR) . elsevier.es When bile acids bind to and activate FXR in the liver and intestine, a signaling cascade is initiated that ultimately suppresses the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. elsevier.es This negative feedback loop is crucial for maintaining bile acid homeostasis. In the intestine, FXR activation also induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents), which travels to the liver and further represses CYP7A1 expression. nih.gov

Bile acids can also activate the G-protein coupled receptor TGR5 (also known as GPBAR-1). elsevier.es Activation of TGR5 is involved in the regulation of energy expenditure and glucose metabolism. elsevier.es

Intermediates in the bile acid synthesis pathway can also have signaling functions. For example, certain oxysterols that are precursors in the alternative pathway can act as ligands for other nuclear receptors, such as the liver X receptor (LXR) . mdpi.com

Steroidogenesis: this compound as a Precursor for Steroid Hormones

This compound is the essential precursor for the synthesis of all steroid hormones in a process called steroidogenesis. nih.govoup.comnumberanalytics.com This complex, multi-enzyme process takes place in steroidogenic tissues, such as the adrenal cortex, testes, and ovaries. numberanalytics.com Steroid hormones are critical for regulating a vast array of physiological functions, including metabolism, immune responses, and reproduction. oup.com

The initial and rate-limiting step in steroidogenesis is the conversion of this compound to pregnenolone (B344588) . numberanalytics.com This reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc) , also known as CYP11A1, which is located on the inner mitochondrial membrane. nih.govoup.com

The delivery of this compound from the outer to the inner mitochondrial membrane is a critical regulatory point in steroid hormone synthesis. oup.com This transport is facilitated by the steroidogenic acute regulatory protein (StAR) . oup.comnumberanalytics.com The expression and activity of StAR are acutely regulated by trophic hormones, such as luteinizing hormone (LH) in the gonads and adrenocorticotropic hormone (ACTH) in the adrenal cortex. numberanalytics.com

From pregnenolone, a series of enzymatic reactions, including hydroxylations, oxidations, and reductions, lead to the production of the various classes of steroid hormones:

Progestogens (e.g., progesterone)

Glucocorticoids (e.g., cortisol)

Mineralocorticoids (e.g., aldosterone)

Androgens (e.g., testosterone)

Estrogens (e.g., estradiol)

Pathways to Pregnenolone and Progesterone (B1679170)

The synthesis of pregnenolone from this compound is a multi-step process catalyzed by the P450scc enzyme system. nih.govwikipedia.org This process involves the hydroxylation of the this compound side chain at positions C20 and C22, followed by the cleavage of the bond between these two carbons. wikipedia.org This reaction yields pregnenolone and a six-carbon isocaproaldehyde. The conversion of this compound to pregnenolone is stimulated by various trophic hormones, such as adrenocorticotropic hormone (ACTH) in the adrenal cortex and luteinizing hormone (LH) in the gonads. wikipedia.org

Once formed, pregnenolone can be converted to progesterone. wikipedia.orgnih.gov This conversion is a key step that directs the steroid synthesis pathway towards the production of glucocorticoids, mineralocorticoids, and sex hormones. wikipedia.org The reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which is present in both the mitochondria and the endoplasmic reticulum. researchgate.net 3β-HSD catalyzes the dehydrogenation of the 3-hydroxyl group of pregnenolone to a ketone and the isomerization of the double bond from the B ring (Δ5) to the A ring (Δ4), resulting in the formation of progesterone. wikipedia.orgnih.gov

| Precursor | Enzyme | Product | Location |

| This compound | Cytochrome P450scc (CYP11A1) | Pregnenolone | Mitochondria |

| Pregnenolone | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Progesterone | Mitochondria & Endoplasmic Reticulum |

Synthesis of Glucocorticoids (e.g., Cortisol) and Mineralocorticoids (e.g., Aldosterone)

The synthesis of glucocorticoids and mineralocorticoids occurs primarily in the adrenal cortex and begins with this compound. ditki.com

Glucocorticoids (e.g., Cortisol): The pathway to cortisol starts with the hydroxylation of progesterone at the 17α position by the enzyme 17α-hydroxylase (CYP17A1) to form 17α-hydroxyprogesterone. fpnotebook.comscielo.br Subsequently, 21-hydroxylase (CYP21A2) converts 17α-hydroxyprogesterone to 11-deoxycortisol. nih.gov The final step is the hydroxylation of 11-deoxycortisol at the 11β position by 11β-hydroxylase (CYP11B1) to produce cortisol. nih.gov

Mineralocorticoids (e.g., Aldosterone): The synthesis of aldosterone (B195564) also begins with progesterone. Progesterone is first converted to 11-deoxycorticosterone (DOC) by the enzyme 21-hydroxylase (CYP21A2). ditki.comscielo.br DOC is then hydroxylated by 11β-hydroxylase (CYP11B1) to form corticosterone (B1669441). ditki.combritannica.com In the final and unique step, the enzyme aldosterone synthase (CYP11B2), which is exclusively found in the zona glomerulosa of the adrenal cortex, catalyzes the conversion of corticosterone to aldosterone. ditki.comnih.gov This enzyme performs an 18-hydroxylation followed by an 18-oxidation. researchgate.net The production of aldosterone is regulated at both the initial conversion of this compound to pregnenolone and at the final conversion of corticosterone to aldosterone. nih.gov

| Precursor | Enzyme | Product | Hormone Class |

| Progesterone | 17α-hydroxylase (CYP17A1) | 17α-hydroxyprogesterone | Glucocorticoid Pathway |

| 17α-hydroxyprogesterone | 21-hydroxylase (CYP21A2) | 11-deoxycortisol | Glucocorticoid Pathway |

| 11-deoxycortisol | 11β-hydroxylase (CYP11B1) | Cortisol | Glucocorticoid |

| Progesterone | 21-hydroxylase (CYP21A2) | 11-deoxycorticosterone | Mineralocorticoid Pathway |

| 11-deoxycorticosterone | 11β-hydroxylase (CYP11B1) | Corticosterone | Mineralocorticoid Pathway |

| Corticosterone | Aldosterone synthase (CYP11B2) | Aldosterone | Mineralocorticoid |

Production of Sex Hormones (e.g., Androgens, Estrogens)

The synthesis of sex hormones, including androgens and estrogens, also originates from this compound via pregnenolone. kegg.jp These pathways are prominent in the gonads (testes and ovaries) and also occur in the adrenal cortex.

Androgens: The production of androgens proceeds through the Δ5 pathway, starting with pregnenolone. wikipedia.org Pregnenolone is converted to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1). wikipedia.orgscielo.br Subsequently, 17,20-lyase, which is another activity of CYP17A1, converts 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orgscielo.br DHEA can then be converted to androstenedione (B190577) by 3β-hydroxysteroid dehydrogenase (3β-HSD). scielo.br Androstenedione is a precursor to more potent androgens like testosterone (B1683101).

Estrogens: Estrogens are synthesized from androgens through the action of the enzyme aromatase (CYP19A1). colostate.edu Aromatase converts androstenedione to estrone (B1671321) and testosterone to estradiol, the most potent estrogen. This process of aromatization involves the oxidative removal of the C19 methyl group and the formation of an aromatic A ring. kegg.jp

| Precursor | Enzyme | Product | Hormone Class |

| Pregnenolone | 17α-hydroxylase (CYP17A1) | 17α-hydroxypregnenolone | Androgen/Estrogen Pathway |

| 17α-hydroxypregnenolone | 17,20-lyase (CYP17A1) | Dehydroepiandrosterone (DHEA) | Androgen Precursor |

| DHEA | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Androstenedione | Androgen |

| Androstenedione | Aromatase (CYP19A1) | Estrone | Estrogen |

| Testosterone | Aromatase (CYP19A1) | Estradiol | Estrogen |

Vitamin D Synthesis Pathways

Vitamin D synthesis is a unique process that begins with a this compound precursor in the skin and requires exposure to ultraviolet B (UVB) radiation from sunlight. wikipedia.orghealthline.com The precursor for vitamin D3 is 7-dehydrothis compound (B119134) (7-DHC), which is an intermediate in the this compound biosynthesis pathway. nih.govwikipedia.org

The process begins in the skin where 7-DHC absorbs UVB photons, typically in the wavelength range of 290-315 nm. nih.govmdpi.com This energy input causes the photochemical cleavage of the B-ring of the sterol molecule, leading to the formation of pre-vitamin D3. nih.govtaylorandfrancis.com Pre-vitamin D3 is thermally unstable and, through a heat-dependent process, isomerizes to vitamin D3 (cholecalciferol). nih.govnih.gov

Once synthesized, vitamin D3 is transported from the skin into the bloodstream. mdpi.com It then undergoes two sequential hydroxylation steps to become the biologically active hormone, calcitriol. The first hydroxylation occurs in the liver, where vitamin D3 is converted to 25-hydroxyvitamin D (25(OH)D or calcidiol), the major circulating form of vitamin D. nih.govresearchgate.net The second hydroxylation takes place primarily in the kidneys, where 25(OH)D is converted to 1,25-dihydroxyvitamin D (1,25(OH)2D or calcitriol) by the enzyme 1α-hydroxylase (CYP27B1). nih.govnih.gov This final product, calcitriol, is the active form of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. researchgate.net

Oxysterol Formation: Enzymatic and Non-Enzymatic Mechanisms

Oxysterols are oxidized derivatives of this compound that can be formed through both enzymatic and non-enzymatic pathways. actamedica.orgencyclopedia.pub These molecules contain additional hydroxyl, keto, or epoxy groups on the sterol nucleus or the side chain. actamedica.orgjci.org

Enzymatic Mechanisms: Enzymatic formation of oxysterols is a highly regulated process primarily carried out by members of the cytochrome P450 (CYP) family of enzymes located in the mitochondria and endoplasmic reticulum. actamedica.orgnih.gov These enzymes introduce oxygen into the this compound molecule at specific positions. For instance, CYP7A1 is the rate-limiting enzyme in the classic bile acid synthesis pathway and produces 7α-hydroxythis compound. nih.gov CYP27A1, found in many tissues, generates 27-hydroxythis compound (B1664032), a key intermediate in the alternative bile acid pathway. nih.gov Other important enzymes include CYP46A1, which produces 24S-hydroxythis compound in the brain, and this compound 25-hydroxylase (CH25H). researchgate.netnih.gov

Non-Enzymatic Mechanisms: Oxysterols can also be formed non-enzymatically through the auto-oxidation of this compound. actamedica.orgnih.gov This process is driven by reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals, hydrogen peroxide, and singlet oxygen. nih.govnih.gov Non-enzymatic oxidation typically targets the C7 position of the this compound B-ring, leading to the formation of products like 7-ketothis compound and 7β-hydroxythis compound. actamedica.org This auto-oxidation can occur in lipoproteins, cell membranes, and in this compound-containing foods during storage or processing. actamedica.orgbiorxiv.org

| Formation Pathway | Key Mediators | Common Oxysterols |

| Enzymatic | Cytochrome P450 enzymes (e.g., CYP7A1, CYP27A1, CYP46A1), CH25H | 7α-hydroxythis compound, 27-hydroxythis compound, 24S-hydroxythis compound, 25-hydroxythis compound |

| Non-Enzymatic (Auto-oxidation) | Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS) | 7-ketothis compound, 7β-hydroxythis compound, 5α,6α-epoxythis compound |

Oxysterols as Signaling Molecules in this compound Homeostasis

Oxysterols are potent signaling molecules that play a critical role in maintaining cellular and whole-body this compound homeostasis. jci.orgmdpi.com They exert their regulatory effects primarily through two key transcription factors: Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs). actamedica.orgnih.gov

Liver X Receptors (LXRs): Oxysterols, particularly those with a hydroxylated side chain like 24S-hydroxythis compound, 25-hydroxythis compound, and 27-hydroxythis compound, are natural ligands and activators of LXRs. jci.orgmdpi.comahajournals.org When activated by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called LXR response elements (LXREs) in the promoter regions of target genes. ahajournals.org This binding stimulates the transcription of genes involved in this compound efflux, transport, and excretion, such as ABCA1 and ABCG1. jci.orgahajournals.org By promoting the removal of excess this compound from cells, LXRs help protect against this compound overload. actamedica.org

Sterol Regulatory Element-Binding Proteins (SREBPs): Oxysterols also regulate the SREBP pathway, which controls this compound biosynthesis and uptake. mdpi.com Specifically, certain oxysterols, such as 25-hydroxythis compound, can suppress the processing and activation of SREBP-2. mdpi.comahajournals.org They do this by binding to the INSIG (insulin-induced gene) proteins in the endoplasmic reticulum. nih.gov This binding promotes the retention of the SREBP-SCAP complex in the ER, preventing its transport to the Golgi apparatus where SREBP-2 would normally be cleaved to its active form. nih.gov By inhibiting SREBP-2 activation, oxysterols effectively downregulate the expression of genes involved in this compound synthesis (like HMG-CoA reductase) and uptake (like the LDL receptor), thus reducing the influx of this compound into the cell. ahajournals.org This dual action on both LXR and SREBP pathways allows oxysterols to act as sensitive regulators of cellular this compound levels. nih.gov

Cellular and Subcellular Functions of Cholesterol

Membrane Organization and Dynamics

Cholesterol's influence on the cell membrane is multifaceted, affecting its physical state and the organization of its components. This sterol is not uniformly distributed within the membrane but is instead involved in creating a heterogeneous environment that is essential for many cellular functions.

Contribution to Bilayer Elasticity, Rigidity, and Fluidity

This compound's role in modulating the physical properties of the lipid bilayer is complex and concentration-dependent. It acts as a bidirectional regulator of membrane fluidity. wikipedia.org At high temperatures, this compound restricts the movement of phospholipid fatty acid chains, thereby decreasing membrane fluidity and permeability. wikipedia.org Conversely, at lower temperatures, it prevents the tight packing of these chains, which increases membrane fluidity. uvigo.es

The presence of this compound generally increases the mechanical strength and rigidity of the lipid bilayer. mdpi.com Studies have shown that this compound increases the elastic compressibility modulus of lipid bilayers, making the membrane more rigid and less deformable. imrpress.com This stiffening effect is crucial for processes like viral budding and protein-lipid interactions. mdpi.com Specifically, in unsaturated lipid membranes like those composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), this compound has been shown to cause a significant increase in bending rigidity, with up to a threefold increase at a 50 mol% concentration. pnas.org This effect is linked to an increase in lipid packing and bilayer thickness. pnas.org

Table 1: Effect of this compound on Membrane Physical Properties

| Property | Effect of Increasing this compound | Research Finding |

|---|---|---|

| Fluidity | Bidirectional regulation | Decreases fluidity at high temperatures, increases at low temperatures. wikipedia.orguvigo.es |

| Rigidity | Generally increases | Increases the elastic compressibility modulus, making the membrane less deformable. imrpress.commdpi.com |

| Elasticity | Complex effects | Can increase bending rigidity significantly in unsaturated lipid membranes. pnas.org Paradoxically, increased bilayer rigidity may not increase overall cell stiffness. imrpress.com |

| Viscoelasticity | Becomes more prominent | At higher concentrations, the membrane exhibits both elastic and viscous properties. pnas.org |

Influence on Membrane Thickness and Permeability

This compound has a significant impact on the thickness and permeability of the cell membrane. The insertion of this compound into the lipid bilayer causes the phospholipid acyl chains to become more ordered and aligned, leading to an increase in the thickness of the bilayer in regions enriched with this compound. mdpi.commdpi.com For instance, atomistic molecular dynamics simulations have demonstrated that this compound can significantly thicken 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) lipid membranes. mdpi.com This thickening of the membrane's hydrophobic core has a direct impact on its function, including modulating solute permeability and affecting the activity of embedded proteins. acs.org

The presence of this compound generally decreases the permeability of the membrane to small molecules. uvigo.esmdpi.com By increasing the packing of lipids, this compound strengthens the hydrophobic barrier of the membrane. mdpi.com This makes it more difficult for polar molecules to pass through. mdpi.com Research has also shown that this compound significantly reduces the permeation of oxygen through the membrane, which is accompanied by an increase in bilayer thickness. rsc.org This reduction in permeability is crucial for maintaining the distinct intracellular environment necessary for cellular life. uvigo.es

Table 2: this compound's Influence on Membrane Thickness and Permeability

| Parameter | Influence of this compound | Supporting Evidence |

|---|---|---|

| Membrane Thickness | Increases | Aligns lipid acyl chains, leading to a thicker bilayer. mdpi.commdpi.com Atomistic simulations show significant thickening of SOPC membranes. mdpi.com |

| Membrane Permeability | Decreases | Enhances the hydrophobic barrier, making it less permeable to small and polar molecules. uvigo.esmdpi.commdpi.com Notably reduces oxygen permeation. rsc.org |

Role in Lipid Packing and Lateral Mobility of Membrane Components

One of the well-established functions of this compound is its ability to increase the packing density of phospholipids (B1166683) in the membrane. mdpi.comimrpress.com This "condensing effect" is particularly pronounced in bilayers containing lipids with saturated acyl chains. mdpi.com By filling the spaces between phospholipid molecules, this compound causes the lipid tails to become more ordered and extended, leading to tighter packing. imrpress.com

Despite increasing lipid packing and rigidity, this compound paradoxically maintains a high degree of lateral mobility for both lipids and proteins within the membrane. mdpi.com This is because this compound also acts as a spacer, preventing the phospholipid tails from becoming so tightly packed that their lateral movement is severely restricted. mdpi.com This maintenance of lateral mobility is critical for essential cellular processes, such as signaling events, that rely on the diffusion of membrane components. mdpi.com However, at very high concentrations, this compound can lead to a decrease in the lateral diffusion of lipids. mdpi.com

Formation and Function of Lipid Rafts/Microdomains

This compound is a key player in the formation of specialized membrane microdomains known as lipid rafts. nih.govnih.govresearchgate.net These are small, dynamic, and ordered platforms within the larger, more fluid cell membrane. nih.gov Lipid rafts are enriched in this compound, sphingolipids, and specific proteins. nih.govmdpi.com The formation of these domains is driven by the favorable interactions between this compound and the saturated hydrocarbon chains of sphingolipids, which leads to phase separation from the surrounding unsaturated phospholipids. nih.gov this compound is thought to act as a "dynamic glue," holding the raft assembly together. nih.govcsic.es The stability and organization of lipid rafts are highly dependent on the membrane's this compound content. researchgate.netnih.gov

A primary function of lipid rafts is to compartmentalize cellular processes by segregating specific proteins. nih.gov By concentrating or excluding certain proteins, lipid rafts can act as platforms for signal transduction. csic.es This segregation enhances the efficiency of signaling pathways by increasing the proximity and effective concentration of the necessary components. csic.es Many signaling molecules, including G protein-coupled receptors, tyrosine kinases, and their downstream effectors, are localized to lipid rafts. nih.govmdpi.com For instance, in the immune system, the receptor proteins of B and T lymphocytes are found within lipid rafts, where they initiate signaling cascades leading to inflammation. mdpi.com The clustering of proteins within these microdomains can be crucial for their activation and for the propagation of signals across the cell membrane. nih.gov

This compound and lipid rafts also play a significant role in modulating endocytosis, the process by which cells internalize molecules. researchgate.net Certain endocytic pathways are dependent on the integrity of lipid rafts. tandfonline.com For example, some viruses and toxins hijack lipid rafts to gain entry into the cell. researchgate.net

This compound itself is required for efficient clathrin-mediated endocytosis of certain cargo, such as the adenovirus type 2. asm.org Depletion of this compound can inhibit this rapid endocytosis and divert cargo to slower, alternative entry pathways. asm.org Furthermore, this compound levels can influence the intracellular trafficking and sorting of internalized molecules. nih.govmolbiolcell.org For instance, acute this compound depletion has been shown to reroute the serotonin1A receptor towards lysosomal degradation instead of its usual recycling pathway. nih.gov The incorporation of this compound into vesicles can also hinder their uptake via endocytosis by increasing membrane stiffness. rsc.orgrsc.org

Segregation of Proteins and Signaling Events

This compound-Protein Interactions within Membranes

This compound, a vital component of eukaryotic cell membranes, does not merely exist as a passive structural lipid. It actively engages in complex interactions with membrane proteins, profoundly influencing their structure, stability, and function. researchgate.netbiorxiv.org These interactions are fundamental to numerous cellular processes, from signal transduction to molecular transport. biorxiv.org

Modulation of Transmembrane Protein Conformation and Activity

This compound modulates the function of integral membrane proteins through at least two distinct mechanisms. nih.gov One mechanism involves the alteration of the bulk properties of the lipid bilayer. By increasing the packing and order of lipid acyl chains, this compound reduces the "free volume" within the membrane. nih.govmdpi.com This change can antagonize the conformational changes that many transmembrane proteins require to cycle through their functional states. nih.gov

The second, more direct mechanism involves specific molecular interactions between this compound and the protein itself. nih.gov These direct binding events can be essential for the activity of certain membrane proteins, which may show little to no function in the absence of a specific sterol. nih.gov For instance, this compound has been shown to influence the dimerization of the neurotensin (B549771) receptor 1 (NTS1) and affect agonist binding to serotonin (B10506) and oxytocin (B344502) receptors. researchgate.net Allosteric modulation of receptor function by lipids like this compound has been observed in diverse membrane protein families, including G-protein-coupled receptors (GPCRs). researchgate.net Molecular dynamics simulations of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a class C GPCR, have demonstrated that varying this compound concentrations induce significant conformational changes, particularly at the dimer interface involving transmembrane helices TM1 and TM2. biorxiv.org These findings suggest that this compound can stabilize specific conformational states of receptors, thereby impacting their activation and signaling capabilities. biorxiv.org

The presence of this compound in proteoliposomes, model membrane systems, is crucial for regulating the conformational stability of embedded proteins. mdpi.comresearchgate.net It modulates protein-lipid bilayer interactions, with this compound concentration affecting protein stability, binding, and aggregation. arxiv.org

This compound-Binding Motifs and Domains in Membrane Proteins

The specific interactions between this compound and membrane proteins are often mediated by recognizable amino acid sequences known as this compound-binding motifs. Several such motifs have been identified through bioinformatics, molecular modeling, and experimental studies. biorxiv.org

One of the most well-known is the This compound Recognition/Interaction Amino Acid Consensus (CRAC) motif . The canonical CRAC sequence is defined as (L/V)-X₁₋₅-(Y)-X₁₋₅-(R/K), where X can be any amino acid. biorxiv.orgmdpi.com This motif establishes an oriented binding site where the branched, nonpolar residues (Leucine/Valine) interact with this compound's hydrophobic tail, the aromatic ring of Tyrosine stacks against the steroid's polycyclic core, and the basic residue (Arginine/Krypton) hydrogen bonds with this compound's 3β-hydroxyl group. nih.gov A reversal of this sequence, termed the CARC motif , has the pattern (R/K)-X₁₋₅-(Y/F)-X₁₋₅-(L/V). mdpi.com

Another identified motif is the This compound Consensus Motif (CCM) , first found in the β2-adrenergic receptor, which involves residues from multiple transmembrane helices creating a three-dimensional binding site. pnas.org Tilted domains, which are linear peptide sequences with a high affinity for this compound, have also been described. It is important to note, however, that this compound can and does bind to membrane proteins that lack any of these recognized motifs, indicating that other, less-defined structural features can also create this compound-binding surfaces. mdpi.comnih.gov

| Motif Name | Sequence/Structure | Key Residues and Interactions | Examples of Proteins |

|---|---|---|---|

| CRAC (this compound Recognition/Interaction Amino Acid Consensus) | (L/V)-X₁₋₅-(Y)-X₁₋₅-(R/K) | L/V: Hydrophobic interaction with this compound's iso-octyl chain. nih.govY: Aromatic stacking with the steroid ring. nih.govR/K: Hydrogen bonding with the 3β-hydroxyl group. nih.gov | Peripheral-type benzodiazepine (B76468) receptor, Influenza M2 Protein (proposed), ErbB2 growth factor receptor. biorxiv.orgmdpi.compnas.org |

| CARC (Inverse CRAC) | (R/K)-X₁₋₅-(Y/F)-X₁₋₅-(L/V) | Similar interactions as CRAC, but with a reversed N-to-C terminal orientation. | Nicotinic acetylcholine (B1216132) receptor, Chemokine receptor CCR3. mdpi.com |

| CCM (this compound Consensus Motif) | Three-dimensional motif involving multiple helices. | Involves aromatic residues from neighboring helices to form a binding pocket. pnas.org | β2-adrenergic receptor and other GPCRs. pnas.org |

| Tilted Domains | Linear peptide sequence with an oblique orientation in the membrane. | Efficient van der Waals interactions between branched apolar residues and the β face of this compound. | Alzheimer's β-amyloid peptide, HIV-1 glycoprotein (B1211001) gp41. |

Signaling and Cellular Communication Roles

This compound's influence extends beyond modulating individual protein structures to playing a pivotal part in broader signaling and cellular communication networks.

Interactions with Membrane-Targeted Bioactive Peptides

Bioactive peptides, such as antimicrobial peptides (AMPs), often exert their function by interacting with and disrupting cellular membranes. mdpi.com this compound, as a major modulator of membrane physicochemical properties, significantly influences these interactions. mdpi.com The presence of this compound generally increases the rigidity and packing of the lipid bilayer. mdpi.comfau.eu This can inhibit the activity of some peptides by making it more difficult for them to penetrate and create pores in the membrane. mdpi.comresearchgate.net For example, the membrane poration activity of melittin, a natural AMP, is inhibited by this compound. researchgate.net This inhibitory effect is attributed to the accumulation of this compound molecules around the membrane-bound peptides, hindering their further insertion into the membrane core. researchgate.net However, the effect can be complex; in some cases, this compound depletion in cancer cell membranes has been shown to increase their sensitivity to specific antitumor peptides. plos.org

Influence on Cell Communication and Resorption Processes

This compound metabolism is intricately linked to bone homeostasis, a process governed by communication between bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts). portlandpress.com High this compound levels and certain this compound metabolites have been shown to negatively impact bone health by promoting bone resorption and decreasing bone formation. portlandpress.commdpi.com For instance, oxidized low-density lipoprotein (oxLDL) can increase the production of RANKL, a key factor for osteoclast formation and activity, in osteoblast-like cells. mdpi.commdpi.com Furthermore, the this compound metabolite 27-hydroxythis compound (B1664032) has been found to decrease osteoblast differentiation while enhancing osteoclastogenesis, leading to increased bone resorption. nih.gov Conversely, the removal of cellular this compound from osteoclast precursors can induce their apoptosis (programmed cell death), thereby reducing bone resorption. mdpi.comnih.gov This highlights this compound's role as a critical signaling regulator in the skeletal system. portlandpress.com

| Molecule/Condition | Effect on Osteoblasts (Bone Formation) | Effect on Osteoclasts (Bone Resorption) | Overall Impact on Bone Mass |

|---|---|---|---|

| High this compound/Hypercholesterolemia | Decreased proliferation and differentiation. portlandpress.commdpi.com | Increased number and activity. mdpi.comnih.gov | Decrease. mdpi.com |

| Oxidized LDL (oxLDL) | Inhibits differentiation and mineralization; increases RANKL production. mdpi.com | Promotes formation (via RANKL). mdpi.com | Decrease. |

| 27-Hydroxythis compound | Decreased differentiation. nih.gov | Enhanced formation and activity. nih.gov | Decrease. portlandpress.com |

| Cellular this compound Depletion (in Osteoclasts) | Not directly applicable. | Induces apoptosis. mdpi.comnih.gov | Increase (by reducing resorption). |

This compound Modification of Signaling Proteins (e.g., Hedgehog family)

One of the most direct roles of this compound in signaling is its covalent modification of the Hedgehog (Hh) family of secreted proteins, which are essential for embryonic development. mskcc.org During its biogenesis, the Hh precursor protein undergoes an autoproteolytic cleavage. nih.govusp.br In this process, the C-terminal domain of the protein catalyzes the attachment of a this compound molecule to the C-terminus of the N-terminal signaling domain (Hh-N). nih.gov This this compound modification is essential for the proper maturation, membrane association, and subsequent secretion of the active Hh signal. The lipidated Hh-N protein is also modified with a palmitic acid moiety at its N-terminus. usp.br

Furthermore, this compound plays a second, independent role in the reception of the Hh signal. elifesciences.org It directly binds to and activates Smoothened (SMO), a GPCR-like protein that transduces the Hh signal across the cell membrane of the receiving cell. elifesciences.org This activation occurs through this compound binding to the extracellular cysteine-rich domain of SMO, demonstrating that this compound can act as a direct signaling ligand to initiate a crucial developmental pathway. elifesciences.org

Organelle-Specific this compound Biology

This compound, a seemingly simple lipid, plays a multifaceted and crucial role within the intricate architecture of the cell. Its functions extend far beyond being a mere structural component of the plasma membrane. Within the cell's organelles, this compound's presence and metabolism are tightly regulated, influencing a diverse array of cellular processes. This article delves into the specific roles of this compound within the endoplasmic reticulum, Golgi apparatus, and mitochondria, highlighting its importance in synthesis, sorting, and specialized metabolic functions.

Endoplasmic Reticulum (ER): Synthesis, Storage, and Homeostasis Hub

The endoplasmic reticulum (ER) serves as the primary site for the de novo synthesis of this compound from acetyl-CoA. csic.es This complex process is governed by a suite of enzymes, many of which are localized to the ER membrane. The ER is not only a production facility but also a key regulator of cellular this compound homeostasis. It houses the machinery that senses cellular this compound levels and orchestrates a feedback mechanism to maintain balance.

A critical component of this regulatory system is the sterol regulatory element-binding protein (SREBP) pathway. SREBPs are transcription factors that, when cellular this compound is low, are transported from the ER to the Golgi apparatus for processing. elifesciences.orgembopress.org The activated SREBP fragment then moves to the nucleus to stimulate the transcription of genes involved in this compound synthesis and uptake. elifesciences.org Conversely, when ER this compound levels are high, SREBP remains in the ER, thus inhibiting its own activation and preventing excessive this compound accumulation. elifesciences.orgahajournals.org